4-(1,3-Benzothiazol-2-ylmethyl)aniline
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Overview
Description
The compound "4-(1,3-Benzothiazol-2-ylmethyl)aniline" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The compound is structurally related to the benzothiazole aniline derivatives discussed in the provided papers, which have been synthesized and studied for their biological activities and physicochemical properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole core followed by subsequent functionalization. For example, the synthesis of benzothiazole aniline derivatives can be achieved by the reduction of nitro compounds in neutral conditions with sodium dithionite (Na2S2O4), yielding moderate yields . Similarly, the synthesis of other benzothiazole derivatives involves key intermediates, such as bromoethanone or thiobenzanilides, which are then further reacted with various reagents to introduce different substituents and achieve the desired compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents attached to it. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The nature of the substituents and their position on the benzothiazole ring can significantly influence the properties and reactivity of the compound.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, including electropolymerization, Schiff base formation, and reactions with aza crown ether receptor units for metal ion sensing . The reactivity of these compounds is influenced by the electronic properties of the substituents, which can affect the stability and reactivity of intermediates and the overall outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their conductivity, electroactivity, and biological activities, are determined by their molecular structure. For instance, copolymers of benzothiazole and aniline exhibit varying electroactivity and conductivity based on the initial ratio of the two monomers . The biological activities of these compounds, including antimicrobial, antioxidant, and larvicidal activities, are also influenced by the nature of the substituents and the molecular framework of the benzothiazole core . The introduction of fluorine atoms into the benzothiazole ring can lead to compounds with potent cytotoxicity against certain cancer cell lines .
Scientific Research Applications
Synthesis and Pharmacological Activities
4-(1,3-Benzothiazol-2-ylmethyl)aniline derivatives have been synthesized and evaluated for various biological activities. In a study, anilines were converted into 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles, exhibiting antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).
Anticonvulsant Properties
Benzothiazole and barbituric acid derivatives, synthesized from substituted anilines, have shown promising anticonvulsant activities in various tests, indicating their potential in the development of anticonvulsant drugs (Siddiqui & Ahsan, 2009).
Novel Synthetic Routes
4-Substituted N,N-dialkylanilines, N-alkylanilines, and anilines have been synthesized via lithiation, with 4-(benzotriazol-1-ylmethyl)-N,N-dialkylaniline as an intermediate, demonstrating new synthetic methods for aniline derivatives (Katritzky, Lang, & Lan, 1993).
Application in Dye Synthesis
4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has been used in the synthesis of leuco dyes, showcasing its utility in the field of dye and pigment chemistry (Katritzky, Lan, & Lam, 1991).
Metal Complexes with Schiff Bases
New Schiff bases metal complexes derived from benzothiazole have been synthesized, which could be significant for various applications in coordination chemistry and material science (Mahmood, Aldabbagh, & Mahmoud, 2021).
Polymerisation Catalysts
Compounds containing benzothiazolylmethyl aniline moieties have been used to form complexes with ZnII and CuII carboxylates, which acted as catalysts in polymerisation reactions, underscoring their potential in material sciences (Attandoh, Ojwach, & Munro, 2014).
Safety And Hazards
The compound “4-(1,3-Benzothiazol-2-ylmethyl)aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUPKXREMJGASF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395004 |
Source
|
Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazol-2-ylmethyl)aniline | |
CAS RN |
37859-28-2 |
Source
|
Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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